N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide
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Overview
Description
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
The primary target of the compound N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide is the enzyme cyclooxygenase (COX), specifically COX-1 . COX enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
This compound interacts with its target, COX-1, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX-1, the compound prevents the production of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these processes.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 . This leads to a decrease in inflammation and pain.
Biochemical Analysis
Biochemical Properties
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the O-GlcNAcase (OGA) enzyme, which is involved in the regulation of tau proteins . The interaction between this compound and these biomolecules is likely due to the electrophilic nature of the thiazole ring, which can undergo electrophilic substitution .
Cellular Effects
The effects of this compound on cells are largely related to its influence on tau proteins. By inhibiting OGA, the compound can limit tau hyperphosphorylation and aggregation, which are key pathological features of Alzheimer’s disease and other tauopathies . This suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its inhibition of the OGA enzyme . This inhibition prevents the removal of O-GlcNAc from tau proteins, thereby reducing tau hyperphosphorylation and aggregation . The compound’s effects at the molecular level also include potential binding interactions with other biomolecules and changes in gene expression.
Metabolic Pathways
Given its inhibitory effect on OGA, it is likely that the compound interacts with metabolic pathways related to the processing of tau proteins .
Subcellular Localization
Given its role in modulating tau proteins, it may be localized to areas of the cell where tau proteins are abundant, such as the cytosol and axons .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The methyl group at the 2-position of the benzothiazole ring can be introduced using methylation reagents such as methyl iodide in the presence of a base.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the benzothiazole derivative with 4-tosylbutanoic acid or its derivatives under appropriate coupling conditions, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Halogens, nucleophiles, and other reagents under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
Scientific Research Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active benzothiazole derivatives. It may exhibit activity against various diseases, including neurodegenerative disorders and cancer.
Biological Studies: The compound can be used as a tool in biological studies to investigate its effects on cellular processes and molecular pathways.
Chemical Biology: It can be used in chemical biology to study its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
Comparison with Similar Compounds
N-(2-methylbenzo[d]thiazol-5-yl)-4-tosylbutanamide can be compared with other similar compounds, such as:
2-methylbenzo[d]thiazole derivatives: These compounds share the benzothiazole core and may exhibit similar biological activities.
4-tosylbutanamide derivatives: These compounds share the butanamide moiety and may have similar chemical properties.
Other benzothiazole derivatives: Compounds with different substituents on the benzothiazole ring may exhibit different biological activities and chemical properties.
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-13-5-8-16(9-6-13)26(23,24)11-3-4-19(22)21-15-7-10-18-17(12-15)20-14(2)25-18/h5-10,12H,3-4,11H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPDREGDOZTIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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